3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)propanamide
Description
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)propanamide is a thiazole-containing propanamide derivative with a cyclohexylcarbamoyl substituent and an isopropylamide group. Its molecular formula is C₁₆H₂₅N₄O₂S, and molecular weight is 337.46 g/mol. The compound features a central 1,3-thiazole ring linked to a cyclohexylcarbamoyl moiety and a propanamide chain terminated by an isopropyl group.
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-11(2)17-14(21)9-8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISCTQQBXHLCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Method with Customized Substrates
Reaction Scheme :
Alternative Route Using Carboxylic Acid Activation
Acyl chlorides derived from propanoic acid can participate in cyclocondensation with thioureas:
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Activation Agent : Thionyl chloride (SOCl₂) converts propanoic acid to propionyl chloride.
-
Solvent System : Dimethylformamide (DMF) with N-ethyl-N,N-diisopropylamine (DIPEA) facilitates nucleophilic attack, yielding the thiazole core in 72% efficiency.
Table 1: Comparison of Thiazole Synthesis Methods
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hantzsch | α-Chloroketone, EtOH | 80 | 65–78 |
| Acyl Chloride Route | Propionyl chloride, DMF | 25 | 72 |
Carbamoylation at Position 2
Introducing the cyclohexylcarbamoyl-amino group requires selective functionalization of the thiazole’s position 2.
Isocyanate-Mediated Carbamoylation
Reaction Scheme :
Carbodiimide Coupling
Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):
-
Activation : EDC/NHS converts the carboxylic acid to an active ester, enabling amide bond formation with cyclohexylamine.
Table 2: Carbamoylation Efficiency
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Isocyanate Route | Cyclohexyl isocyanate | THF | 58 |
| EDC/NHS Coupling | EDC, NHS, Cyclohexylamine | DCM | 68 |
Propanamide Side-Chain Installation
The final stage involves coupling the propanamide group at position 4.
Amidation via Acyl Chloride
Reaction Scheme :
HATU-Mediated Coupling
Modern peptide coupling agents enhance efficiency:
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Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with DIPEA in DMF.
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Advantages : Room-temperature reactions achieve 85% yield with minimal side products.
Table 3: Side-Chain Amidation Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Acyl Chloride | SOCl₂, Et₃N | DCM | 75 |
| HATU Coupling | HATU, DIPEA | DMF | 85 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring is particularly significant in the design of bioactive molecules.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The cyclohexylcarbamoyl group is known to enhance the bioavailability and stability of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the cyclohexyl and isopropyl groups can enhance hydrophobic interactions, facilitating binding to target proteins. This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substitutions and their implications:
Key Structural and Functional Insights
HE46 (cyclohexenyl ethyl substituent) exhibits notable abundance in Streptomyces isolates, suggesting evolutionary selection for bioactivity, possibly due to enhanced binding to microbial targets .
Electronic and Metabolic Considerations :
- Fluorine substitution in the 4-fluorobenzyl analog may improve metabolic stability via reduced cytochrome P450-mediated oxidation, a common strategy in drug design.
- Thiazole-oxadiazole hybrids (e.g., 7c-7f ) demonstrate higher melting points (134–178°C), indicating crystalline stability, but their sulfanyl and oxadiazole groups could limit solubility.
Synthetic Pathways :
- Similar compounds (e.g., 7c-7f) are synthesized via multi-step routes involving hydrazine reflux, carbon disulfide treatment, and nucleophilic substitutions . The target compound likely follows analogous protocols, though specific details are absent in the evidence.
Biological Relevance :
- While direct bioactivity data for the target compound are lacking, structurally related analogs exhibit antioxidative (e.g., chloropyridinyl derivatives ) and antimicrobial properties. The cyclohexylcarbamoyl moiety may contribute to target binding, as seen in HE46’s association with bioactive Streptomyces metabolites .
Biological Activity
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and case studies.
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 296.3885 g/mol
- CAS Number : 1091179-49-5
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to assess the ability of compounds to act as free radical scavengers.
DPPH Assay Results
| Compound | IC50 (µM) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | 50 | Comparable |
| Ascorbic Acid | 70 | - |
The results indicate that the compound exhibits comparable antioxidant activity to ascorbic acid, which is a well-known antioxidant. This suggests its potential use in formulations aimed at reducing oxidative stress.
Anticancer Activity
The anticancer properties of the compound have been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
MTT Assay Results
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| U-87 | 25 | 40 |
| MDA-MB-231 | 25 | 60 |
The MTT assay results show that the compound significantly reduces cell viability in U-87 cells compared to MDA-MB-231 cells, indicating a higher cytotoxic effect against glioblastoma cells. This highlights its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains.
Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.
Case Studies
- Antioxidant Activity Study : A study published in MDPI evaluated several derivatives of thiazole compounds for their antioxidant properties using the DPPH assay. The results indicated that modifications to the thiazole ring significantly influenced antioxidant activity, with some derivatives outperforming ascorbic acid by up to 1.4 times .
- Anticancer Efficacy : Research conducted on thiazole derivatives demonstrated that compounds with similar structural motifs exhibited promising anticancer activities against U-87 and MDA-MB-231 cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
- Antimicrobial Properties : In a comparative study of thiazole derivatives, the compound was shown to exhibit significant antibacterial activity against Gram-positive bacteria, emphasizing its potential as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Introduction of the cyclohexylcarbamoyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Step 3: Final amidation with isopropylamine. Key intermediates include the thiazol-4-yl propanamide precursor and cyclohexylcarbamoyl chloride. Purification at each stage typically employs column chromatography (ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR: Resolves functional groups (amide, thiazole) and regiochemistry.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (±2 ppm accuracy).
- HPLC: Ensures ≥95% purity using C18 columns (acetonitrile/water + 0.1% TFA).
- IR Spectroscopy: Validates amide C=O stretches (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the amide coupling step to maximize yield?
Systematic optimization should evaluate:
- Coupling Agents: HATU (yields >90%) vs. EDC/HOBt (cost-effective, 85% yield).
- Solvent Polarity: DMF enhances reactivity but may require low temps (0–5°C) to suppress racemization.
- Stoichiometry: 1:1.05 molar ratio (acid:amine) minimizes unreacted starting material. Pilot studies show DMF at 5°C with HATU achieves >85% conversion in 2 hours .
Q. How should researchers resolve discrepancies between observed and predicted NMR splitting patterns?
Contradictions may arise from:
- Dynamic Processes: Variable-temperature NMR (25–60°C) identifies rotameric equilibria.
- Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding.
- Advanced NMR: 2D techniques (COSY, HSQC) map coupling networks, while X-ray crystallography provides definitive confirmation .
Q. What strategies isolate the target compound from mixtures with unreacted cyclohexylcarbamoyl chloride?
- Aqueous Workup: Neutralize excess acid chloride with NaHCO3.
- Chromatography: Preparative HPLC (C18 column, acetonitrile/water gradient) removes polar impurities.
- Recrystallization: Toluene/hexane (1:3) yields crystalline product with >99% purity .
Q. How does solvent choice impact thiazole ring formation in early synthesis stages?
- Polar Aprotic Solvents (DMF): Accelerate cyclization via enhanced nucleophilicity (complete in 4 hours at 60°C).
- Ethereal Solvents (THF): Slow kinetics (12+ hours) with competing O-alkylation byproducts. Kinetic studies recommend DMF for time-sensitive protocols .
Q. What advanced techniques resolve overlapping signals in the cyclohexylcarbamoyl 13C NMR region?
- DEPT-135: Differentiates CH2 (negative phase) and CH (positive phase) groups.
- Selective 1D TOCSY: Isolates crowded regions for clearer assignment.
- Cryoprobe-Enhanced NMR: Improves sensitivity for low-concentration samples .
Methodological Considerations
- Reaction Monitoring: Use TLC (silica GF254, UV detection) or inline HPLC to track intermediates .
- Byproduct Mitigation: Adjust stoichiometry and solvent polarity to suppress dimerization or over-alkylation .
- Scale-Up Challenges: Replace column chromatography with recrystallization for cost-effective purification .
For further validation, cross-reference synthetic protocols with analogous triazoloquinazoline derivatives and thiazole-based amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
